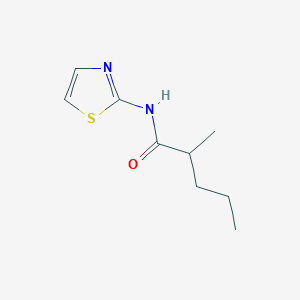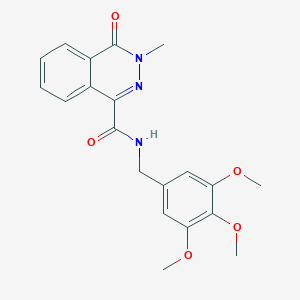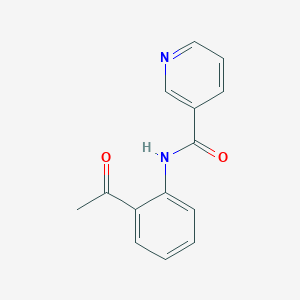
2-methyl-N-(1,3-thiazol-2-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(1,3-thiazol-2-yl)pentanamide is a chemical compound that belongs to the thiazole family. It is commonly used in scientific research as a biochemical compound due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(1,3-thiazol-2-yl)pentanamide is not fully understood. However, it is believed to interact with specific enzymes and proteins in the body, leading to changes in their activity. It is also believed to have antioxidant properties, which may contribute to its biological effects.
Biochemical and Physiological Effects
2-methyl-N-(1,3-thiazol-2-yl)pentanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-N-(1,3-thiazol-2-yl)pentanamide in lab experiments is its unique properties, which make it a useful tool for studying the mechanism of action of various enzymes and proteins. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2-methyl-N-(1,3-thiazol-2-yl)pentanamide. One direction is to further study its mechanism of action and how it interacts with specific enzymes and proteins. Another direction is to explore its potential as a lead compound for developing new drugs. Additionally, more research is needed to determine its potential therapeutic uses in various diseases and conditions.
In conclusion, 2-methyl-N-(1,3-thiazol-2-yl)pentanamide is a unique biochemical compound that has several potential uses in scientific research. Its synthesis method is well-established, and it has been shown to have several biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research involving this compound.
Méthodes De Synthèse
The synthesis of 2-methyl-N-(1,3-thiazol-2-yl)pentanamide involves the reaction of 2-mercaptothiazole with 2-bromo-3-methylbutyramide. The reaction takes place in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Applications De Recherche Scientifique
2-methyl-N-(1,3-thiazol-2-yl)pentanamide is widely used in scientific research due to its unique properties. It is commonly used as a biochemical compound to study the mechanism of action of various enzymes and proteins. It is also used in drug discovery research as a lead compound to develop new drugs.
Propriétés
Nom du produit |
2-methyl-N-(1,3-thiazol-2-yl)pentanamide |
|---|---|
Formule moléculaire |
C9H14N2OS |
Poids moléculaire |
198.29 g/mol |
Nom IUPAC |
2-methyl-N-(1,3-thiazol-2-yl)pentanamide |
InChI |
InChI=1S/C9H14N2OS/c1-3-4-7(2)8(12)11-9-10-5-6-13-9/h5-7H,3-4H2,1-2H3,(H,10,11,12) |
Clé InChI |
XJGWFWWSYYFTAK-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(=O)NC1=NC=CS1 |
SMILES canonique |
CCCC(C)C(=O)NC1=NC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)
![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)
![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)




![Ethyl 2-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270668.png)




![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)